3-(bromomethyl)bicyclo[1.1.1]pentan-1-aminehydrobromide
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Overview
Description
3-(Bromomethyl)bicyclo[111]pentan-1-amine hydrobromide is a chemical compound with the molecular formula C6H11Br2N It is a derivative of bicyclo[111]pentane, a structure known for its unique three-dimensional shape and rigidity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide typically involves the following steps:
Formation of Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through carbene insertion into the central bond of bicyclo[1.1.0]butane or via radical or nucleophilic addition across the central bond of [1.1.1]propellane.
Bromomethylation: The introduction of the bromomethyl group is achieved by reacting the bicyclo[1.1.1]pentane core with bromomethylating agents under controlled conditions.
Amination: The bromomethylated intermediate is then subjected to amination reactions to introduce the amine group.
Hydrobromide Formation: Finally, the amine product is treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production of 3-(bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of appropriate solvents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The amine group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and alcohols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include corresponding oxides or hydroxyl derivatives.
Reduction: Products include amines or reduced hydrocarbons.
Scientific Research Applications
3-(Bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a bioisostere in drug design, offering improved solubility, potency, and metabolic stability.
Material Science: Its rigid structure makes it useful in the design of novel materials, such as molecular rods and rotors.
Chemical Biology: It is used in the development of probes and sensors for biological studies.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the amine group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-amine
- 3-(Methyl)bicyclo[1.1.1]pentan-1-amine
Uniqueness
3-(Bromomethyl)bicyclo[1.1.1]pentan-1-amine hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, hydroxy, and methyl analogs. The bromine atom is more reactive in substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(bromomethyl)bicyclo[1.1.1]pentan-1-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN.BrH/c7-4-5-1-6(8,2-5)3-5;/h1-4,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSDDQLHVCBYMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CBr.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br2N |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.97 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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